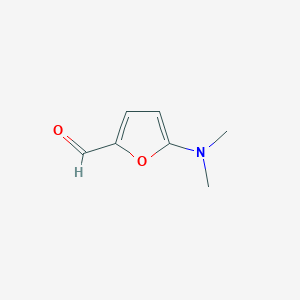
3-Naphthalen-2-yl-acrylic acid methyl ester
Overview
Description
“3-Naphthalen-2-yl-acrylic acid methyl ester” is a chemical compound with the molecular formula C14H12O2 . It is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “3-Naphthalen-2-yl-acrylic acid methyl ester” consists of a naphthalene ring attached to an acrylic acid methyl ester group . The molecular weight of this compound is 212.24 g/mol.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Naphthalen-2-yl-acrylic acid methyl ester” include a molecular weight of 212.24 g/mol. Other specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results .
Scientific Research Applications
Photomechanical Molecular Crystals
This compound is used in the study of photomechanical molecular crystals . The solid-state photodimerization of naphthyl acrylic acid is used as a paradigm to delve into the interplay between crystal morphology and reaction dynamics on the photomechanical responses of molecular crystals . Distinct crystal forms—bulk, microrods, and microplates—are cultivated through tailored crystallization conditions .
Crystal Engineering
The compound is used in crystal engineering . The study of the shape dependence of photoresponsive molecular crystals composed of naphthyl acrylic acid stimulated by solid-state [2 + 2] photocycloaddition is an example of this .
Photochemistry
In the field of photochemistry, this compound is used to study the [2 + 2] cycloaddition photochemical reaction within the crystals . An intermediate fluorescence enhancement was observed across all crystal types upon light exposure .
Fluorescence Studies
The compound is used in fluorescence studies . As mentioned above, an intermediate fluorescence enhancement was observed across all crystal types upon light exposure .
Early Discovery Research
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Neuroprotection
A derivative of this compound, 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792), has been studied for its potential neuroprotective effects on ischaemia/reperfusion (I/R) brain injury .
properties
IUPAC Name |
methyl (E)-3-naphthalen-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-16-14(15)9-7-11-6-8-12-4-2-3-5-13(12)10-11/h2-10H,1H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDBRZFZGWAPEL-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Naphthalen-2-yl-acrylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B1347412.png)










![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)
